molecular formula C10H6N2O4 B13744318 5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde

5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde

Cat. No.: B13744318
M. Wt: 218.17 g/mol
InChI Key: QXNFLZLAZSQARS-UHFFFAOYSA-N
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Description

5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde is a heterocyclic compound that features both a nitropyridine and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde typically involves the reaction of 5-nitropyridin-2-ylamine with furan-2-carbaldehyde under specific conditions. One common method includes the use of a strong base such as sodium hydroxide (NaOH) in a polar solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Scientific Research Applications

5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde largely depends on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can lead to various biological and chemical effects, such as enzyme inhibition or the formation of coordination complexes with metals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Nitropyridin-2-yl)-furan-2-carbaldehyde is unique due to the presence of both a nitropyridine and a furan ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

5-(5-nitropyridin-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H6N2O4/c13-6-8-2-4-10(16-8)9-3-1-7(5-11-9)12(14)15/h1-6H

InChI Key

QXNFLZLAZSQARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C2=CC=C(O2)C=O

Origin of Product

United States

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